N'-(5-phenylfuran-2-carbonyl)pyridine-3-carbohydrazide
Description
N’-(5-phenylfuran-2-carbonyl)pyridine-3-carbohydrazide is a compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a phenylfuran moiety attached to a pyridine carbohydrazide framework, which contributes to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C17H13N3O3 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
N'-(5-phenylfuran-2-carbonyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C17H13N3O3/c21-16(13-7-4-10-18-11-13)19-20-17(22)15-9-8-14(23-15)12-5-2-1-3-6-12/h1-11H,(H,19,21)(H,20,22) |
InChI Key |
KNNWRCASTMRUMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C(=O)NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-phenylfuran-2-carbonyl)pyridine-3-carbohydrazide typically involves the reaction of 5-phenylfuran-2-carbaldehyde with pyridine-3-carbohydrazide in the presence of a suitable solvent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(5-phenylfuran-2-carbonyl)pyridine-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(5-phenylfuran-2-carbonyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenyl and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives with potential biological activity .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism by which N’-(5-phenylfuran-2-carbonyl)pyridine-3-carbohydrazide exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration in fungi and bacteria, leading to their death . Molecular docking studies have revealed that the compound binds to the ubiquinone-binding region of succinate dehydrogenase through hydrogen bonds and other interactions .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-furfurylidene)pyridine-3-carbohydrazide
- N’-(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide
- N’-(4-fluorophenyl)picolinohydrazide
- N’-(3,4-fluorophenyl)picolinohydrazide
Uniqueness
N’-(5-phenylfuran-2-carbonyl)pyridine-3-carbohydrazide stands out due to its unique combination of a phenylfuran moiety and a pyridine carbohydrazide framework. This structure imparts distinct chemical and biological properties, such as enhanced antimicrobial activity and specific enzyme inhibition, which are not observed in similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
